molecular formula C20H19N3O4S2 B2704406 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 898452-06-7

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2704406
CAS No.: 898452-06-7
M. Wt: 429.51
InChI Key: RSPWEANNLLPOOZ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications

Versatile Synthetic Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide, as part of the broader class of nitrobenzenesulfonamides, has been found to have significant applications in synthetic chemistry. These compounds are known for their versatility in the preparation of secondary amines through smooth alkylation reactions. Notably, nitrobenzenesulfonamides can undergo alkylation via conventional methods or Mitsunobu reaction, providing N-alkylated sulfonamides in near-quantitative yields. The deprotection of these sulfonamides can be efficiently achieved through Meisenheimer complexes upon treatment with thiolates, yielding secondary amines in high yields. This process underscores the compound's utility in synthetic strategies, facilitating the production of a wide range of amines essential for pharmaceuticals, agrochemicals, and material sciences (Fukuyama et al., 1995).

Computational and Structural Insights

Further research into the structural and computational aspects of similar sulfonamide molecules highlights their potential in drug design and material science. Studies involving detailed structural characterization, computational analysis, and spectroscopic investigations provide insights into the nature and type of intermolecular interactions. These studies reveal that such compounds are stabilized by various interactions, contributing to their stability and reactivity. The computational findings, especially those involving vibrational wave number assignments and molecular dynamics simulations, offer a deeper understanding of these molecules' electronic properties. This knowledge is crucial for the rational design of molecules with desired properties for specific applications (Murthy et al., 2018).

Antitubercular Potential

The exploration of this compound derivatives for their biological activities has also been reported. Specifically, derivatives have been synthesized and evaluated for their potential as antitubercular agents. The structural elucidation of these compounds, supported by various spectroscopic techniques, and their subsequent docking studies against Mycobacterium tuberculosis enzymes, suggest a plausible inhibitory action. This research opens up new avenues for the development of novel antitubercular agents, highlighting the compound's relevance not only in chemistry but also in medicinal research (Purushotham & Poojary, 2018).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPWEANNLLPOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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